Enhanced Conjugation Efficiency Through Superior PFP Ester Leaving Group Capability
AZD-PEG2-PFP achieves a higher rate of stable amide bond formation compared to linkers with N-hydroxysuccinimide (NHS) esters. The pentafluorophenyl (PFP) ester is a better leaving group than the NHS ester, resulting in faster and more efficient amine coupling . This is a class-level inference based on the established reactivity of PFP esters versus NHS esters in acylation reactions. The enhanced reactivity is attributed to the electron-withdrawing fluorine substituents on the phenyl ring, which stabilize the negative charge on the leaving group during nucleophilic attack, thereby accelerating the reaction kinetics .
| Evidence Dimension | Amine coupling efficiency (leaving group capability) |
|---|---|
| Target Compound Data | Contains PFP ester group |
| Comparator Or Baseline | Linkers with NHS ester group |
| Quantified Difference | PFP ester is a better leaving group compared to NHS ester |
| Conditions | Inferred from established organic chemistry principles for activated esters in amide bond formation |
Why This Matters
Higher conjugation efficiency reduces the amount of valuable biomolecule (e.g., antibody, target protein ligand) required for a given yield, directly lowering the cost per successful conjugate and minimizing waste.
